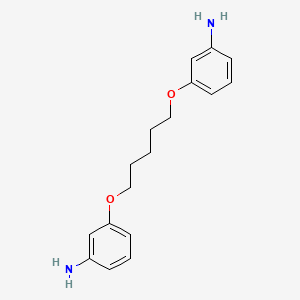

3,3'-(Pentamethylenedioxy)dianiline

Descripción

3,3'-(Pentamethylenedioxy)dianiline (CAS Reg. Its structure (Fig. 1) enables unique flexibility and electronic properties, making it a valuable precursor in coordination chemistry and catalysis. For instance, it reacts with chlorodiphenylphosphine (Ph₂PCl) in the presence of triethylamine to form meta-alkyloxy-substituted N-aryl PNP ligands, which are effective in chromium-catalyzed ethylene tetramerization . The compound’s synthesis involves treating 3,3'-(pentamethylenedioxy)dianiline with Ph₂PCl at 0°C, yielding off-white powdered ligands in good yields (~70–80%) . Its molecular weight, calculated from synthesis data (0.47 g for 1.63 mmol), is approximately 288.3 g/mol.

Propiedades

Número CAS |

109091-47-6 |

|---|---|

Fórmula molecular |

C17H22N2O2 |

Peso molecular |

286.37 g/mol |

Nombre IUPAC |

3-[5-(3-aminophenoxy)pentoxy]aniline |

InChI |

InChI=1S/C17H22N2O2/c18-14-6-4-8-16(12-14)20-10-2-1-3-11-21-17-9-5-7-15(19)13-17/h4-9,12-13H,1-3,10-11,18-19H2 |

Clave InChI |

XKBRJCSVQIUYGX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)N)N |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 3,3’-(Pentametilenodioxi)dianilina generalmente implica la reacción de aminas aromáticas apropiadas con intermediarios pentametilenodioxi. Las condiciones de reacción a menudo incluyen el uso de disolventes como etanol o metanol, y catalizadores como paladio sobre carbono (Pd/C) para facilitar la reacción.

Métodos de Producción Industrial: En un entorno industrial, la producción de 3,3’-(Pentametilenodioxi)dianilina puede implicar reactores de lotes a gran escala donde los reactivos se combinan bajo temperaturas y presiones controladas. El uso de reactores de flujo continuo también se puede emplear para mejorar la eficiencia y el rendimiento del compuesto.

Análisis De Reacciones Químicas

Tipos de Reacciones: 3,3’-(Pentametilenodioxi)dianilina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio (KMnO4) o peróxido de hidrógeno (H2O2).

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los grupos de amina pueden ser reemplazados por otros grupos funcionales.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en un disolvente alcohólico.

Sustitución: Compuestos halogenados en presencia de una base.

Principales Productos Formados:

Oxidación: Formación de compuestos nitro correspondientes.

Reducción: Formación de derivados de amina.

Sustitución: Formación de compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

3,3’-(Pentametilenodioxi)dianilina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas complejas.

Biología: Investigado por su posible papel en la inhibición enzimática y los estudios de unión a proteínas.

Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.

Industria: Utilizado en la producción de tintes, polímeros y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 3,3’-(Pentametilenodioxi)dianilina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede unirse a estos objetivos, alterando su actividad y dando lugar a varios efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de la señalización del receptor y la interferencia con los procesos celulares.

Compuestos Similares:

- 4,4’-(Trimetilenodioxi)dianilina

- 2,2’-(Pentametilenodioxi)dianilina

- 4,4’-(1,3-Fenilenodioxi)dianilina

Comparación: En comparación con estos compuestos similares, 3,3’-(Pentametilenodioxi)dianilina es único debido a su configuración estructural específica, que confiere propiedades químicas y biológicas distintas. Por ejemplo, la posición de los grupos de amina y la longitud del puente metilenodioxi pueden influir significativamente en la reactividad del compuesto y la interacción con los objetivos biológicos.

Comparación Con Compuestos Similares

Structural and Functional Differences

Table 1: Structural Comparison of Dianiline Derivatives

Key Observations :

- Flexibility vs. Rigidity : The pentamethylene chain in 3,3'-(Pentamethylenedioxy)dianiline imparts greater conformational flexibility compared to MDA’s rigid –CH₂– or ODA’s planar –O– linkers. This flexibility may enhance ligand-metal coordination dynamics in catalytic systems .

- Electronic Effects : The ether oxygens in 3,3'-(Pentamethylenedioxy)dianiline and ODA donate electron density to aromatic rings, influencing reactivity. In contrast, MDA’s methylene group lacks lone pairs, reducing electronic modulation .

Thermal and Chemical Stability

Table 2: Thermal Properties of Dianiline-Based Polymers

Insights :

- MDA-based epoxies exhibit high thermal stability (Tg ~200°C), suitable for aerospace composites .

- ODA-derived polyimides show superior thermal resistance (Tg > 330°C, Td₅ > 550°C), attributed to rigid backbones and strong intermolecular interactions .

- 3,3'-(Pentamethylenedioxy)dianiline’s flexible chain may lower thermal stability in polymeric forms but improves solubility in organic solvents (e.g., dichloromethane, THF) during ligand synthesis .

Toxicity and Handling

- MDA: Classified as a carcinogen; requires strict handling protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.